molecular formula C7H7N3 B1456402 3-(Methylamino)pyridine-2-carbonitrile CAS No. 1211520-44-3

3-(Methylamino)pyridine-2-carbonitrile

Cat. No.: B1456402
CAS No.: 1211520-44-3
M. Wt: 133.15 g/mol
InChI Key: UWJGWWBVJKHQNL-UHFFFAOYSA-N
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Description

3-(Methylamino)pyridine-2-carbonitrile, with the molecular formula C7H7N3, is a cyanopyridine derivative of significant interest in medicinal chemistry and oncology research . This compound is part of a broader class of carbonitrile-functionalized heterocycles that are recognized as key intermediates in the synthesis of more complex molecules with potential biological activity . Specifically, structurally related carbonitriles have been explored as close analogs of nanomolar adenosine A2a receptor (A2a AR) antagonists, representing a promising strategy for the development of new-generation anticancer agents . The adenosine A2a receptor pathway plays a critical role in immunosuppression within the tumor microenvironment, and its inhibition can enhance the body's immune response against cancer cells . Researchers utilize this compound and its derivatives in the design and development of novel therapeutic agents, particularly for in vitro cytotoxicity studies against various cancer cell lines, including lung carcinoma and hepatocellular carcinoma . As a building block, it enables the exploration of structure-activity relationships to optimize potency and selectivity. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(methylamino)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-9-6-3-2-4-10-7(6)5-8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJGWWBVJKHQNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211520-44-3
Record name 3-(methylamino)pyridine-2-carbonitrile
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Preparation Methods

Preparation via Condensation and Catalytic Hydrogenation

A prominent method, adapted from related pyridine derivatives, involves a two-step process:

Step A: Condensation Reaction

  • Starting material: 2-cyano-3-methylpyridine.
  • Reacted with benzaldehyde or substituted benzaldehyde derivatives under basic conditions.
  • Solvents: A wide range including tetrahydrofuran (THF), tert-butanol, dimethylformamide (DMF), dimethylacetamide (DMAc), and others.
  • Base: Potassium tert-butoxide or similar strong bases.
  • Temperature: Typically between 0°C and 80°C, reaction times from 2 to 48 hours.
  • Outcome: Formation of 3-(2-styryl)-2-pyridinecarbonitrile intermediates.

Step B: Catalytic Hydrogenation

  • The intermediate is subjected to Pd/C catalyzed hydrogenation in acetic acid.
  • This reduces the styryl double bond to the corresponding phenethyl derivative.
  • Yields for hydrogenation step can be high (around 88.6% reported for similar compounds).

This method, while originally applied to 3-(2-phenethyl)-2-pyridinecarbonitrile, provides a conceptual framework for preparing related 3-substituted pyridine-2-carbonitriles, including 3-(methylamino) derivatives by adapting the nucleophile and reaction conditions accordingly.

Nucleophilic Aromatic Substitution (S_NAr) on 2-Fluoropyridines

Another advanced approach involves nucleophilic aromatic substitution on 2-fluoropyridine derivatives:

  • 2-Fluoropyridines are prepared via fluorination of pyridine derivatives.
  • The fluorine at the 2-position is substituted by nucleophiles such as methylamine under mild conditions.
  • Reaction conditions: Typically in ethanol or other suitable solvents, with bases like sodium ethoxide.
  • Temperature: Moderate heating (~100°C) for several hours.
  • This method benefits from the high reactivity of fluorine as a leaving group, allowing substitution without harsh conditions.
  • The reaction tolerates various functional groups, making it suitable for complex molecules.

This method is particularly useful for late-stage functionalization, enabling the introduction of methylamino groups at the 3-position while retaining the nitrile at the 2-position.

Alternative Synthetic Routes and Considerations

  • Direct amination of 2-cyano-3-halopyridines with methylamine under controlled conditions can yield 3-(methylamino)pyridine-2-carbonitrile.
  • Cyclization methods starting from diamines and nitriles to form substituted pyridines are known but less practical for this specific compound.
  • Cross-coupling reactions such as Suzuki-Miyaura coupling have been used to introduce aryl groups on related pyridine-2-carbonitrile scaffolds, which can be adapted for amino substituent introduction with appropriate boron reagents.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Temperature (°C) Reaction Time Yield (%) Notes
Condensation + Hydrogenation 2-cyano-3-methylpyridine + benzaldehyde K tert-butoxide, THF or t-BuOH; Pd/C, AcOH (H2) 0 to 80 2–48 h (condensation); 2–3 h (hydrogenation) 42.1 (condensation intermediate), 88.6 (hydrogenation) Well-established for related compounds; adaptable for methylamino substitution
Nucleophilic Aromatic Substitution (S_NAr) 2-fluoropyridine derivatives Methylamine, NaOEt, EtOH ~100 3–4.5 h Moderate to high (35–84) Mild conditions; suitable for complex molecules; high regioselectivity
Direct Amination 2-cyano-3-halopyridines Methylamine, base Variable Variable Not well-documented Practicality depends on halogen leaving group
Cross-Coupling (Suzuki-Miyaura) 3-amino pyridine derivatives Pd catalyst, boronic acids 100 3–4.5 h Moderate to high (35–84) Used for aryl substitutions; potential adaptation for amino groups

Research Findings and Optimization Notes

  • The condensation-hydrogenation route requires careful control of temperature and base strength to avoid side reactions and polymerization.
  • Solvent choice significantly affects yield and purity; tert-butanol and THF are preferred for condensation steps.
  • Catalytic hydrogenation must be optimized for catalyst loading and reaction time to maximize yield without over-reduction.
  • S_NAr reactions benefit from the high leaving group ability of fluorine, enabling substitution under milder conditions than chloropyridines.
  • Functional group tolerance in S_NAr allows late-stage modification of complex molecules, which is advantageous for medicinal chemistry applications.
  • Cross-coupling methods require careful selection of catalyst and ligands to accommodate amino substituents and nitrile groups without degradation.

Chemical Reactions Analysis

Types of Reactions: 3-(Methylamino)pyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Methylamino)pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methylamino)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds with various biomolecules, influencing their activity. The carbonitrile group can participate in nucleophilic addition reactions, potentially modifying the function of enzymes or receptors .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound Name Substituent (Position) Key Features References
3-(Ethylsulfanyl)pyridine-2-carbonitrile Ethylsulfanyl (3) - Sulfur atom introduces electron-withdrawing effects.
- Lower basicity compared to methylamino.
4-(4-Methylamino-3-nitro-phenoxy)-pyridine-2-carbonitrile Phenoxy with nitro and methylamino (4) - Nitro group is strongly electron-withdrawing.
- Methylamino on phenoxy may alter solubility.
5-[(3-Methylbutan-2-yl)amino]pyridine-2-carbonitrile Branched alkylamino (5) - Steric hindrance from branched chain.
- Reduced hydrogen-bonding capacity.
3-Pyridinecarbonitrile (Nicotinonitrile) Carbonitrile (3) - Positional isomer.
- Carbonitrile at 3 reduces electron density at pyridine nitrogen.
5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile Trifluoromethyl (3), amino (5) - Trifluoromethyl is electron-withdrawing.
- Amino group enhances reactivity at position 4.

Electronic and Steric Effects

  • Electron-Donating vs. Withdrawing Groups: The methylamino group in 3-(methylamino)pyridine-2-carbonitrile donates electrons via resonance, increasing the electron density at the pyridine nitrogen. This contrasts with compounds like 3-(ethylsulfanyl)pyridine-2-carbonitrile (electron-withdrawing via sulfur) and 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile (electron-withdrawing CF₃ group) . Nitro groups (e.g., in ) deactivate the aromatic ring, reducing nucleophilic substitution reactivity compared to methylamino-substituted analogs .

Physical Properties

  • Solubility: Methylamino groups improve solubility in polar solvents (e.g., water, ethanol) compared to nonpolar substituents like ethylsulfanyl .
  • Melting Points :
    • Bulky substituents (e.g., branched alkyl chains) typically raise melting points due to increased crystallinity, as seen in .

Q & A

Q. Table 1: Representative Reaction Conditions

PrecursorReagentSolventCatalystYield (%)Reference
2-Chloropyridine-3-carbonitrileMethylamineDMFPd/C72–85
2-Bromopyridine-3-carbonitrileMethylamineDMSONone65–78

Basic: How is the structural identity of 3-(Methylamino)pyridine-2-carbonitrile confirmed experimentally?

Answer:
Multi-technique validation is critical:

  • NMR spectroscopy :
    • ¹H NMR : Peaks for methylamino protons (δ 2.8–3.2 ppm) and pyridine protons (δ 7.0–8.5 ppm) confirm substitution .
    • ¹³C NMR : Cyano group resonance at ~115 ppm and pyridine carbons between 120–150 ppm .
  • Mass spectrometry : Molecular ion [M+H]⁺ at m/z 148.1 (C₇H₈N₃) .
  • X-ray crystallography : SHELX software refines crystal structures to validate bond angles and substituent positions .

Advanced: How do steric and electronic effects of substituents influence the reactivity of 3-(Methylamino)pyridine-2-carbonitrile in medicinal chemistry applications?

Answer:
The methylamino group acts as an electron donor, enhancing pyridine ring nucleophilicity. Steric hindrance from the methyl group can limit accessibility for electrophilic attack. Key findings:

  • Electron-withdrawing groups (e.g., cyano) stabilize intermediates in coupling reactions .
  • Steric effects : Bulky substituents at the 4-position reduce binding affinity in enzyme inhibition assays (e.g., protoporphyrinogen oxidase) .
  • Computational modeling : Density Functional Theory (DFT) predicts charge distribution and reactive sites for targeted modifications .

Advanced: How can researchers resolve contradictions in reported bioactivity data for 3-(Methylamino)pyridine-2-carbonitrile derivatives?

Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Purity validation : HPLC with UV detection (≥95% purity) to exclude confounding byproducts .
  • Standardized assays : Use enzyme inhibition protocols (e.g., IC₅₀ determination under fixed pH and temperature) .
  • Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity data) to identify trends .

Q. Table 2: Bioactivity Comparison of Derivatives

DerivativeTarget EnzymeIC₅₀ (µM)Assay ConditionsReference
3-(Methylamino)-5-ClProto IX oxidase0.45pH 7.4, 25°C
3-(Methylamino)-5-CF₃Kinase X1.2pH 7.0, 37°C

Advanced: What computational tools are effective for predicting the binding modes of 3-(Methylamino)pyridine-2-carbonitrile to biological targets?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases, oxidases). The methylamino group often forms hydrogen bonds with catalytic residues .
  • Molecular Dynamics (MD) : GROMACS simulations assess binding stability under physiological conditions .
  • QSAR models : Predict bioactivity using descriptors like logP, polar surface area, and H-bond donors .

Basic: What are the stability profiles of 3-(Methylamino)pyridine-2-carbonitrile under varying storage conditions?

Answer:

  • Thermal stability : Decomposes above 150°C; store at –20°C in inert atmospheres .
  • Light sensitivity : Amber vials prevent photodegradation of the cyano group .
  • Hydrolysis : Susceptible to moisture; lyophilize or use desiccants for long-term storage .

Advanced: How does the methylamino group influence the compound’s spectroscopic and catalytic properties?

Answer:

  • IR spectroscopy : N–H stretching (3350–3400 cm⁻¹) and C≡N (2230 cm⁻¹) confirm functional groups .
  • Catalytic applications : The methylamino group acts as a ligand in transition-metal complexes (e.g., Pd or Cu) for cross-coupling reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methylamino)pyridine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-(Methylamino)pyridine-2-carbonitrile

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